
3-(Hydrazinecarbonyl)-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 66838 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 66838 typically involves several steps, starting from basic organic compounds. The process often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of NSC 66838 is scaled up using optimized synthetic routes that ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
NSC 66838 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 66838 can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
NSC 66838 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is crucial in the study of neural stem cells, particularly in understanding their differentiation and potential therapeutic applications.
Medicine: NSC 66838 is explored for its potential in developing treatments for neurodegenerative diseases and other medical conditions.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of NSC 66838 involves its interaction with specific molecular targets and pathways. It is known to affect the differentiation of neural stem cells by modulating signaling pathways and gene expression. The compound binds to specific receptors or enzymes, altering their activity and leading to changes in cellular processes.
Comparison with Similar Compounds
NSC 66838 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 706744: Another indenoisoquinoline compound with similar biological activities.
NSC 725776 (Indimitecan): Known for its stability and prolonged drug action.
NSC 724998 (Indotecan): Exhibits different genomic targeting and stability compared to NSC 66838.
NSC 66838 stands out due to its specific applications in neural stem cell research and its unique chemical properties that make it suitable for various scientific and industrial applications.
Properties
CAS No. |
6964-72-3 |
|---|---|
Molecular Formula |
C7H10IN3O |
Molecular Weight |
279.08 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3-carbohydrazide;iodide |
InChI |
InChI=1S/C7H9N3O.HI/c1-10-4-2-3-6(5-10)7(11)9-8;/h2-5H,8H2,1H3;1H |
InChI Key |
TVJMVIWQEPDPGG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)NN.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)
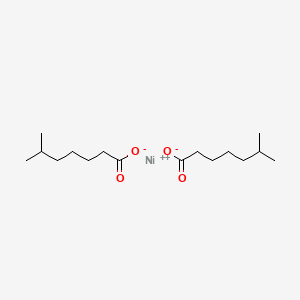
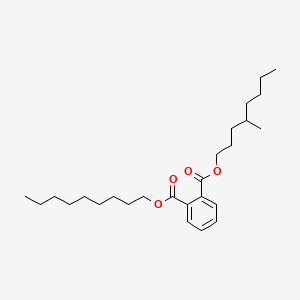
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
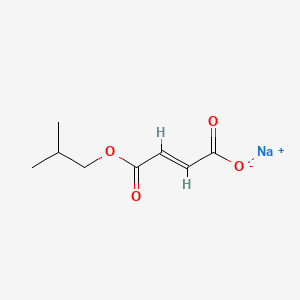
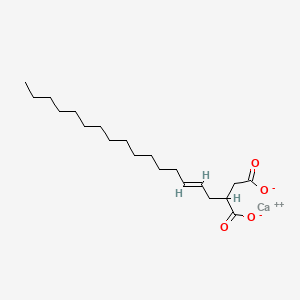
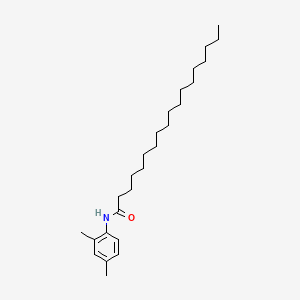
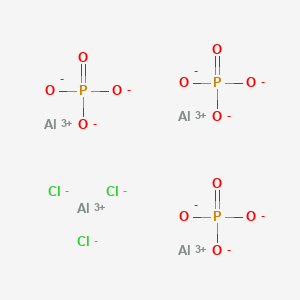
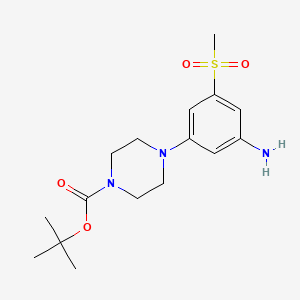
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)




